Gabapentin Enacarbil Sodium Salt
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Overview
Description
Gabapentin Enacarbil Sodium Salt is a prodrug of gabapentin, which is used primarily for the treatment of Restless Legs Syndrome (RLS) and postherpetic neuralgia (PHN). This compound is designed to improve the bioavailability and pharmacokinetic profile of gabapentin, making it more effective for oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gabapentin Enacarbil Sodium Salt is synthesized through a series of chemical reactions involving intermediates such as 1-haloalkyl carbamate or carbonate and diacid acetal skeleton. The process typically involves combining a C1 to C10 alcohol or primary amine with a solvent like acetonitrile, ketone, ether, ester, or hydrocarbon, and a 1-haloalkyl haloformate .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for efficiency and yield. The process includes purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Gabapentin Enacarbil Sodium Salt undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various derivatives of gabapentin, which can be further processed to produce this compound .
Scientific Research Applications
Gabapentin Enacarbil Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prodrug activation and bioavailability.
Biology: Investigated for its effects on cellular transport mechanisms and neurotransmitter release.
Medicine: Primarily used for treating RLS and PHN, with ongoing research into its potential for other neuropathic pain conditions
Mechanism of Action
Gabapentin Enacarbil Sodium Salt acts by converting to gabapentin in the body. Gabapentin then inhibits the activity of presynaptic voltage-gated calcium channels, reducing the release of excitatory neurotransmitters. This mechanism helps alleviate symptoms of neuropathic pain and RLS .
Comparison with Similar Compounds
Similar Compounds
Gabapentin: The parent compound, used for similar indications but with lower bioavailability.
Pregabalin: Another gabapentinoid with similar mechanisms but different pharmacokinetic properties.
Ropinirole: A dopamine agonist used for RLS but with a different mechanism of action
Uniqueness
Gabapentin Enacarbil Sodium Salt is unique due to its improved bioavailability and extended-release properties, making it more effective for oral administration compared to its parent compound, gabapentin .
Properties
Molecular Formula |
C16H26NNaO6 |
---|---|
Molecular Weight |
351.37 g/mol |
IUPAC Name |
sodium;2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetate |
InChI |
InChI=1S/C16H27NO6.Na/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16;/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19);/q;+1/p-1 |
InChI Key |
ANEBIPHMZCZEQA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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